molecular formula C17H26N2O2 B13337253 Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate

Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate

Cat. No.: B13337253
M. Wt: 290.4 g/mol
InChI Key: QNGABPSYAYGSHX-UKRRQHHQSA-N
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Description

Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Methyl and o-Tolyl Groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and o-tolyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the piperazine ring or the carboxylate group, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R,5S)-2-methyl-5-phenylpiperazine-1-carboxylate: Similar structure but with a phenyl group instead of an o-tolyl group.

    tert-Butyl (2R,5S)-2-methyl-5-(m-tolyl)piperazine-1-carboxylate: Similar structure but with an m-tolyl group instead of an o-tolyl group.

    tert-Butyl (2R,5S)-2-methyl-5-(p-tolyl)piperazine-1-carboxylate: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

Rel-tert-butyl (2R,5S)-2-methyl-5-(o-tolyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of the o-tolyl group. This configuration may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl (2R,5S)-2-methyl-5-(2-methylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-12-8-6-7-9-14(12)15-11-19(13(2)10-18-15)16(20)21-17(3,4)5/h6-9,13,15,18H,10-11H2,1-5H3/t13-,15-/m1/s1

InChI Key

QNGABPSYAYGSHX-UKRRQHHQSA-N

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C2=CC=CC=C2C

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=CC=C2C

Origin of Product

United States

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